Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate
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Overview
Description
Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound features a spirocyclic structure, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate typically involves the reaction of a spirocyclic amine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions with various electrophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and acyl chlorides.
Deprotection: TFA or other strong acids are typically used.
Hydrolysis: Aqueous base or acid can be used to hydrolyze the ester group.
Major Products
Substitution: Yields substituted spirocyclic amines.
Deprotection: Yields the free amine.
Hydrolysis: Yields the corresponding carboxylic acid
Scientific Research Applications
Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine can act as a prodrug, releasing the active amine upon deprotection. This active amine can then interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure contributes to the compound’s stability and ability to fit into specific binding sites .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
- Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate
Uniqueness
Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C13H22N2O4 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-11(2,3)19-10(17)15-13(9(16)18-4)7-12(13)5-6-14-8-12/h14H,5-8H2,1-4H3,(H,15,17) |
InChI Key |
ZCYGZOHYWZVLSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC12CCNC2)C(=O)OC |
Origin of Product |
United States |
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